Tosglyproargnan

描述

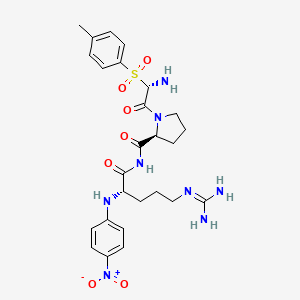

Structure

3D Structure

属性

CAS 编号 |

81790-80-9 |

|---|---|

分子式 |

C26H34N8O7S |

分子量 |

602.7 g/mol |

IUPAC 名称 |

(2S)-1-[(2S)-2-amino-2-(4-methylphenyl)sulfonylacetyl]-N-[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C26H34N8O7S/c1-16-6-12-19(13-7-16)42(40,41)22(27)25(37)33-15-3-5-21(33)24(36)32-23(35)20(4-2-14-30-26(28)29)31-17-8-10-18(11-9-17)34(38)39/h6-13,20-22,31H,2-5,14-15,27H2,1H3,(H4,28,29,30)(H,32,35,36)/t20-,21-,22-/m0/s1 |

InChI 键 |

WBMJWPBQZJHZFJ-FKBYEOEOSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)N2CCCC2C(=O)NC(=O)C(CCCN=C(N)N)NC3=CC=C(C=C3)[N+](=O)[O-])N |

手性 SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[C@@H](C(=O)N2CCC[C@H]2C(=O)NC(=O)[C@H](CCCN=C(N)N)NC3=CC=C(C=C3)[N+](=O)[O-])N |

规范 SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)N2CCCC2C(=O)NC(=O)C(CCCN=C(N)N)NC3=CC=C(C=C3)[N+](=O)[O-])N |

同义词 |

N(alpha)-4-tosyl-glycyl-prolyl-arginine-4-nitroanilide N-alpha-4-tosyl-glycyl-prolyl-arginine-4-nitroanilide N-alpha-p-Tos-Gly-Pro-Arg-p-nitroanilide N-alpha-p-tosyl-glycyl-prolyl-arginine-p-nitroanilide N-alpha-p-tosylglycyl-prolyl-arginine-p-nitroanilide TGPANA TosGlyProArgNaN |

产品来源 |

United States |

Synthesis and Derivatization for Research Applications

Advanced Synthetic Methodologies for Tosglyproargnan Analogs

The creation of diverse this compound analogs relies on a foundation of advanced chemical synthesis techniques. These methodologies enable the precise construction of the peptide backbone and the strategic incorporation of various functional groups.

Solid-Phase Peptide Synthesis Approaches for Arg-pNA Derivatives

Solid-Phase Peptide Synthesis (SPPS) stands as a cornerstone for the efficient and controlled assembly of peptide chains like that in this compound. bachem.comnih.gov In this method, the peptide is constructed in a stepwise manner while one end is anchored to an insoluble polymer support, or resin. bachem.combiotage.com This approach simplifies the purification process as excess reagents and byproducts can be easily washed away by filtration after each reaction step. bachem.combiotage.com

For the synthesis of Arginine-p-nitroanilide (Arg-pNA) derivatives, the C-terminal Arg-pNA moiety is typically first anchored to the solid support. Subsequently, protected amino acids (Proline, Glycine) are sequentially coupled to the growing peptide chain. The synthesis cycle involves the deprotection of the N-terminal protecting group (commonly Fmoc or Boc) followed by the coupling of the next protected amino acid. bachem.comnih.gov Once the desired peptide sequence is assembled, the N-terminus is capped with the tosyl group. Finally, the completed peptide is cleaved from the resin support and purified, typically using chromatographic techniques like reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.net

N-Terminal Derivatization Strategies for Probe Development

Modification of the N-terminus of the Gly-Pro-Arg peptide sequence is a key strategy for developing novel probes with tailored functionalities. The tosyl group in the parent compound can be replaced with a variety of other chemical entities to alter the molecule's properties. For instance, derivatization with different sulfonyl chlorides can modulate the electronic and steric characteristics of the N-terminal cap, potentially influencing substrate recognition and binding by the target protease.

Furthermore, N-terminal modification can be used to introduce reporter groups or handles for immobilization. For example, the incorporation of a biotin (B1667282) tag allows for strong and specific binding to streptavidin-coated surfaces, enabling the development of solid-phase assays or affinity purification strategies. genscript.com Chemical ligation techniques can also be employed to attach larger molecules, such as proteins or nanoparticles, to the N-terminus, creating sophisticated research tools.

Introduction of Chromogenic and Fluorogenic Tags

The p-nitroanilide (pNA) group in this compound serves as a simple chromogenic reporter, releasing a yellow product upon enzymatic cleavage that can be quantified spectrophotometrically. nih.gov To enhance sensitivity and enable different detection modalities, a wide array of alternative chromogenic and fluorogenic tags can be introduced at the C-terminus in place of pNA. nih.govjpt.com

Fluorogenic substrates offer significantly higher sensitivity compared to their chromogenic counterparts. sigmaaldrich.com A common strategy involves the use of Fluorescence Resonance Energy Transfer (FRET). In a FRET-based substrate, a fluorophore and a quencher molecule are positioned on opposite sides of the protease cleavage site. genscript.comsigmaaldrich.com In the intact peptide, the quencher suppresses the fluorescence of the fluorophore. Upon enzymatic cleavage of the peptide bond, the fluorophore and quencher are separated, leading to a detectable increase in fluorescence. genscript.comsigmaaldrich.com

Table 1: Examples of Chromogenic and Fluorogenic Tags for Peptide Substrates

| Tag Type | Example | Excitation (nm) | Emission (nm) | Detection Principle |

| Chromogenic | p-Nitroanilide (pNA) | 405 | - | Absorbance |

| Fluorogenic | 7-Amino-4-methylcoumarin (B1665955) (AMC) | 342 | 441 | Fluorescence |

| Fluorogenic | 7-Methoxycoumarin-4-acetic acid (Mca) | 325 | 392 | Fluorescence |

| FRET Donor | 2-Aminobenzoyl (Abz) | 320 | 420 | Fluorescence |

| FRET Quencher | 3-Nitrotyrosine (3-NO2-Tyr) | - | - | Quenching |

Rational Design of Modified Substrates for Enhanced Specificity

The rational design of modified this compound substrates aims to improve their selectivity for specific proteases. nih.gov While the Gly-Pro-Arg sequence is recognized by several serine proteases, including thrombin, minor alterations to this sequence can significantly enhance specificity. hkmj.org This design process is often informed by detailed knowledge of the target enzyme's active site architecture and substrate preferences. nih.gov

By systematically substituting amino acids at the P1, P2, and P3 positions (Arginine, Proline, and Glycine, respectively, in the parent compound), researchers can fine-tune the substrate's interaction with the enzyme's binding pockets. hkmj.org For example, replacing the P1 Arginine with other basic or non-basic amino acids can dramatically alter the substrate's susceptibility to cleavage by different proteases. Computational modeling and structural biology techniques are valuable tools in predicting which modifications are likely to lead to enhanced specificity. nih.gov The goal is to create substrates that are efficiently cleaved by the target enzyme while remaining resistant to cleavage by other proteases present in a biological sample, thereby reducing background signal and improving assay accuracy.

Chemoenzymatic Synthesis Approaches for Modified Peptidomimetics

Chemoenzymatic synthesis represents a powerful and increasingly utilized strategy for the production of modified peptidomimetics, including analogs of this compound. nih.govnih.gov This approach combines the flexibility of chemical synthesis with the high stereoselectivity and mild reaction conditions of enzymatic catalysis. nih.gov Proteases themselves can be used in reverse, under kinetically controlled conditions, to catalyze the formation of peptide bonds. nih.gov

This method is particularly advantageous for incorporating non-standard amino acids or other chemical modifications into the peptide backbone, which can be challenging to achieve through purely chemical methods. acs.org For instance, an enzyme could be used to couple a synthetically modified amino acid analog to a peptide fragment, ensuring the correct stereochemistry at the newly formed peptide bond. This approach can lead to the creation of novel peptidomimetics with enhanced stability against degradation by other proteases, a desirable characteristic for in vivo applications. The use of enzymes also reduces the need for complex protecting group strategies and can minimize the generation of hazardous waste, making it a "greener" synthetic alternative. acs.org

Enzymological Characterization and Kinetic Studies

Substrate Specificity Profiling of Tosglyproargnan

Interaction with Serine Proteases (e.g., Thrombin, Factor Xa)

This compound is extensively recognized as a highly specific substrate for thrombin, a key enzyme in the coagulation cascade. nih.govnih.govresearchgate.net The substrate mimics the cleavage site of fibrinogen, the natural substrate of thrombin. ru.nl The interaction involves the binding of the Tos-Gly-Pro-Arg sequence to the active site of thrombin, leading to the hydrolysis of the p-nitroanilide (pNA) group. This cleavage results in the release of the chromophore p-nitroaniline, which can be quantified spectrophotometrically by measuring the absorbance at 405 nm, providing a direct measure of enzyme activity. nih.govopenbiochemistryjournal.com

While primarily used for thrombin assays, this compound has also been employed in studies involving other serine proteases, such as Factor Xa. thieme-connect.de However, its selectivity is a key attribute, with a high preference for thrombin. This specificity is crucial for accurately measuring thrombin activity in the presence of other proteases. The substrate's utility extends to various forms of thrombin, including human and bovine α-thrombins, as well as their proteolytically degraded forms, γ- and β-thrombins. nih.gov

Substrate Hydrolysis Kinetics (Michaelis-Menten Parameters)

The hydrolysis of this compound by thrombin follows Michaelis-Menten kinetics, allowing for the determination of key kinetic parameters, the Michaelis constant (Km) and the catalytic rate constant (kcat). These parameters provide insight into the affinity of the enzyme for the substrate and the efficiency of the catalytic process.

Studies have reported varying kinetic parameters for the hydrolysis of this compound by different forms of thrombin. For instance, human and bovine α-thrombins exhibit similar kinetics with this substrate. nih.govresearchgate.net The non-clotting forms of thrombin, such as human γ-thrombin and bovine β-thrombin, generally show higher Km values, indicating a lower affinity for the substrate. nih.govresearchgate.net

Table 1: Michaelis-Menten Parameters for the Hydrolysis of this compound by Thrombin

| Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (μM⁻¹s⁻¹) | Source(s) |

|---|---|---|---|---|

| Human α-Thrombin | 4.18 ± 0.22 | 127 ± 8 | 30.4 | nih.govresearchgate.net |

| Bovine α-Thrombin | 3.61 ± 0.15 | 100 ± 1 | 27.7 | nih.govresearchgate.net |

| Human γ-Thrombin | 14.3 ± 2.4 | 160 ± 9 | 11.2 | nih.govresearchgate.net |

| Bovine β-Thrombin | 14.4 ± 2.2 | 124 ± 6 | 8.6 | nih.govresearchgate.net |

Comparative Analysis with Other Synthetic Substrates

The kinetic properties of this compound are often compared with other synthetic chromogenic substrates for thrombin to assess their relative performance. Substrates such as D-Phe-Pip-Arg-pNA (S-2238) and H-D-hexahydrotyrosyl-Ala-Arg-p-nitroanilide (Spectrozyme-TH) are frequently used in such comparisons. These comparisons help in selecting the most appropriate substrate for a particular experimental setup, considering factors like sensitivity and specificity.

Table 2: Comparative Kinetic Parameters of Thrombin Substrates

| Substrate | Enzyme | Km (μM) | kcat (s⁻¹) | Source(s) |

|---|---|---|---|---|

| This compound (Chromozym-TH) | Human α-Thrombin | 4.18 ± 0.22 | 127 ± 8 | nih.govresearchgate.net |

| D-Phe-Pip-Arg-pNA (S-2238) | Human α-Thrombin | 1.33 ± 0.07 | 91.4 ± 1.8 | nih.govresearchgate.net |

| This compound (Chromozym-TH) | Bovine α-Thrombin | 3.61 ± 0.15 | 100 ± 1 | nih.govresearchgate.net |

| D-Phe-Pip-Arg-pNA (S-2238) | Bovine α-Thrombin | 1.50 ± 0.10 | 98.0 ± 0.5 | nih.govresearchgate.net |

Characterization of Enzyme Inhibition Using this compound

This compound is a fundamental tool for studying the inhibition of serine proteases, particularly thrombin. By measuring the rate of substrate hydrolysis in the presence of an inhibitor, detailed information about the inhibitor's potency and mechanism of action can be obtained. nih.govopenbiochemistryjournal.comnih.gov

Determination of Inhibition Constants (Ki)

The inhibition constant (Ki) is a measure of the potency of an inhibitor, representing the concentration of inhibitor required to produce half-maximum inhibition. The Ki value for an inhibitor can be determined by measuring the initial rate of this compound hydrolysis at various inhibitor and substrate concentrations. nih.govsci-hub.se This parameter is crucial for the development and characterization of new anticoagulant drugs. For instance, the Ki of the peptide inhibitor Arg-Pro-Pro-Gly-Phe (RPPGF) for inhibiting α-thrombin was determined to be 1.75 ± 0.03 mM using a similar chromogenic substrate. researchgate.net The Ki value can be calculated from the IC50 value (the concentration of inhibitor that causes 50% inhibition) using the Cheng-Prusoff equation, assuming a competitive inhibition model. nih.gov

Elucidation of Inhibition Mechanisms (e.g., Competitive, Non-Competitive)

By analyzing the effect of an inhibitor on the Michaelis-Menten kinetics of this compound hydrolysis, the mechanism of inhibition can be elucidated. The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive, each affecting the Km and Vmax of the reaction differently.

For example, a competitive inhibitor will increase the apparent Km of the substrate without affecting the Vmax. This type of inhibition has been demonstrated for certain peptide inhibitors of thrombin, where the inhibitor competes with this compound for binding to the enzyme's active site. openbiochemistryjournal.comsci-hub.se Studies have shown that by varying the concentration of this compound, the competitive nature of an inhibitor can be confirmed. openbiochemistryjournal.comsci-hub.se

An extensive search for the chemical compound “this compound” has yielded no results in publicly available scientific literature or chemical databases. This suggests that "this compound" may be a highly specific, novel, or proprietary compound not yet documented in public sources, or the name may be misspelled.

Therefore, it is not possible to provide a detailed, scientifically accurate article on its enzymological characterization, kinetic studies, and enzyme activity assays as requested. The required data for discussing allosteric modulators, reaction velocity equations, and activity in various research matrices is contingent on the existence of published research for this specific compound.

For an article to be generated, a verifiable and documented chemical compound name is required. If you can provide the correct spelling or an alternative name for a related compound that has been studied, it would be possible to proceed with generating the requested content.

Molecular Mechanisms of Interaction

Tos-Gly-Pro-Arg-pNA as a Probe for Active Site Conformation

Tos-Gly-Pro-Arg-pNA is widely employed as a chromogenic substrate to probe the active site of serine proteases. sigmaaldrich.com The mechanism of action involves the enzymatic cleavage of the amide bond between the arginine residue and the p-nitroanilide group. This reaction releases p-nitroaniline (pNA), a yellow-colored compound that can be quantified spectrophotometrically at 405 nm. caymanchem.comchemicalbook.com The rate of pNA release is directly proportional to the enzymatic activity, thus providing a means to study the enzyme's catalytic efficiency.

The specificity of Tos-Gly-Pro-Arg-pNA for certain proteases is a key aspect of its function as an active site probe. The Gly-Pro-Arg sequence is specifically recognized by the active site of thrombin. caymanchem.com The proline residue introduces a rigid kink in the peptide backbone, which helps to orient the substrate correctly within the active site. The arginine residue, with its positively charged guanidinium (B1211019) group, fits into the S1 specificity pocket of thrombin, which is known to have a preference for basic amino acids. The tosyl group at the N-terminus also contributes to the binding affinity and specificity.

By measuring the kinetic parameters of the enzymatic reaction, such as the Michaelis constant (Kм) and the catalytic rate constant (kcat), researchers can gain insights into the conformation and functionality of the enzyme's active site. For instance, the Kм value reflects the affinity of the enzyme for the substrate, and any changes in this value can indicate alterations in the active site conformation. The Kм of Tos-Gly-Pro-Arg-pNA has been determined for several proteases, highlighting its utility in comparative enzyme studies. sigmaaldrich.com

Molecular Docking and Dynamics Simulations of Substrate-Enzyme Complexes

While specific molecular docking studies for Tos-Gly-Pro-Arg-pNA are not extensively documented in publicly available literature, the principles of such simulations are well-established and can be applied to understand its interaction with target enzymes. nih.gov Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding mode and conformational changes of a ligand when it interacts with a protein. nih.gov

Binding Mode Analysis

A molecular docking simulation of Tos-Gly-Pro-Arg-pNA with a serine protease like thrombin would involve predicting the most favorable binding orientation of the substrate in the enzyme's active site. This analysis would identify the key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic interactions, that stabilize the substrate-enzyme complex. For example, the guanidinium group of the arginine residue in Tos-Gly-Pro-Arg-pNA is expected to form strong salt bridges with negatively charged residues, like aspartic acid, in the S1 pocket of thrombin. The tosyl group would likely engage in hydrophobic interactions with nonpolar residues in the active site cleft.

Conformational Changes Upon Substrate Binding

Upon binding of a substrate like Tos-Gly-Pro-Arg-pNA, the enzyme's active site can undergo conformational changes to accommodate the ligand. This "induced fit" mechanism can be studied using molecular dynamics simulations. These simulations can track the movements of the protein and the ligand over time, revealing how the enzyme adapts to the substrate and how the substrate itself may change its conformation to achieve an optimal binding pose.

Structural-Activity Relationship (SAR) Studies of Tos-Gly-Pro-Arg-pNA Analogs

Structure-activity relationship (SAR) studies involve synthesizing and testing analogs of a lead compound to understand how chemical structure affects biological activity. Such studies on Tos-Gly-Pro-Arg-pNA analogs have provided valuable insights into the substrate specificity of serine proteases.

A key determinant of specificity is the amino acid at the P1 position (the residue immediately preceding the cleavage site), which is arginine in Tos-Gly-Pro-Arg-pNA. Analogs where arginine is replaced by other amino acids, such as lysine, have been synthesized and tested. For example, Tos-Gly-Pro-Lys-pNA is also a substrate for some proteases, but its kinetic parameters often differ from those of the arginine-containing counterpart, reflecting the enzyme's preference for one basic residue over the other. chemimpex.comthomassci.com

The following table presents kinetic data for various p-nitroanilide substrates with different proteases, illustrating the impact of the peptide sequence on enzyme recognition. sigmaaldrich.com

| Substrate | Enzyme | Kм (µM) |

| Tos-Gly-Pro-Arg-pNA | Bovine Thrombin | 4.0 |

| Tos-Gly-Pro-Arg-pNA | Human Thrombin | 4.2 |

| Tos-Gly-Pro-Arg-pNA | Human Factor Xa | 99 |

| BZ-Ile-Glu-Gly-Arg-pNA | Bovine Thrombin | 27 |

| BZ-Phe-Val-Arg-pNA | Bovine Thrombin | 7.6 |

| Tos-Gly-Pro-Lys-pNA | Human Plasmin | 230 |

Data sourced from Lottenberg, R., et al. (1981). Methods Enzymol., 80(pt. C), 341-361. sigmaaldrich.com

Impact of N-Terminal Modifications on Enzyme Recognition

The N-terminal tosyl group in Tos-Gly-Pro-Arg-pNA plays a significant role in its interaction with proteases. This bulky, hydrophobic group can enhance the binding of the substrate to the enzyme's active site through hydrophobic interactions. The tosyl group can be considered an N-terminal modification that influences the substrate's specificity and affinity. nih.gov

The importance of the N-terminal protecting group is a common theme in the design of synthetic peptide substrates and inhibitors. Different N-terminal modifications can be used to modulate the pharmacological properties of a peptide. For instance, benzoyl (Bz) and benzyloxycarbonyl (Z) groups are other common N-terminal modifications used in similar chromogenic substrates. sigmaaldrich.com The choice of the N-terminal group can affect the substrate's solubility, stability, and interaction with the target enzyme. The study of various N-terminal modifications is a crucial aspect of SAR studies aimed at developing more potent and selective enzyme inhibitors or substrates. nih.gov

Role of Phenyl-Nitroanilide Moiety in Chromogenicity and Cleavage

The synthetic peptide substrate Tosglyproargnan, formally known as Nα-Tosyl-glycyl-prolyl-arginyl-4-nitroanilide (Tos-Gly-Pro-Arg-pNA), is specifically designed for the colorimetric assay of proteases, particularly thrombin. caymanchem.combiorbyt.com Its utility hinges on the properties of the C-terminal phenyl-nitroanilide moiety, which consists of a p-nitroaniline (pNA) group linked via an amide bond to the C-terminal arginine of the peptide sequence.

The core of the detection mechanism lies in the enzymatic cleavage of this specific amide bond. sigmaaldrich.com In its intact, substrate form, the Tos-Gly-Pro-Arg-pNA molecule is essentially colorless or pale yellow, with a maximal absorbance (λmax) in the ultraviolet range (around 314 nm). caymanchem.com The p-nitroaniline group, when part of the larger peptide, does not significantly absorb light in the visible spectrum.

Upon interaction with a target enzyme like thrombin, the protease recognizes the specific Gly-Pro-Arg peptide sequence and catalyzes the hydrolysis of the amide bond between arginine and p-nitroaniline. caymanchem.com This cleavage event releases the p-nitroaniline molecule. sigmaaldrich.com Free p-nitroaniline in solution is a distinct chromophore with a noticeable yellow color. sigmaaldrich.com It exhibits a strong absorbance peak at a higher wavelength, typically measured around 405 nm. caymanchem.com

The intensity of the yellow color, and thus the absorbance at 405 nm, is directly proportional to the amount of p-nitroaniline released. This allows for a continuous and quantitative measurement of enzyme activity by monitoring the rate of change in absorbance over time (ΔA/min). The low nucleophilicity of the amino group in p-nitroaniline makes direct synthesis challenging but ensures that the resulting amide bond is stable until enzymatically cleaved. nih.gov

Table 1: Spectrophotometric Properties of Substrate vs. Product

This interactive table compares the key spectrophotometric characteristics of the intact substrate and the released chromogenic product, highlighting the basis for colorimetric detection.

| Compound | State | Typical λmax | Molar Extinction Coefficient (ε) at 405 nm | Observable Color |

| Tos-Gly-Pro-Arg-pNA | Intact Substrate | ~314 nm caymanchem.com | Low / Negligible | Colorless / Pale Yellow |

| p-nitroaniline (pNA) | Released Product | ~405 nm caymanchem.com | ~8,800 M⁻¹cm⁻¹ sigmaaldrich.com | Yellow |

Ligand-Receptor Network Dynamics and Sensing in Complex Biological Systems

In the context of complex biological systems such as blood plasma or cell cultures, this compound functions as a highly specific molecular probe or "sensor" to investigate the dynamics of protease networks. Here, the substrate (Tos-Gly-Pro-Arg-pNA) acts as the ligand, and its target enzyme (e.g., thrombin) is the "receptor." acs.orgyoutube.com The interaction between this ligand and its receptor provides a quantitative measure of the receptor's functional activity within its native, complex environment. mdpi.com

The specificity of the Gly-Pro-Arg sequence makes the substrate highly selective for certain proteases like thrombin, minimizing cross-reactivity with other enzymes that may be present. This selectivity is crucial for accurately sensing the activity of a single type of protease within a network of numerous proteins, inhibitors, and activators. For instance, it is widely used to measure thrombin activity in studies of coagulation and fibrinolysis, where thrombin is a central node in a complex enzymatic cascade.

The dynamics of the ligand-receptor interaction are governed by Michaelis-Menten kinetics. nih.gov The rate of pNA release is a direct reflection of the concentration of active enzyme and the presence of any modulators (inhibitors or cofactors) in the system. By introducing the substrate into a biological sample, researchers can monitor changes in enzyme activity in response to various stimuli, pathologies, or therapeutic agents. This application is a form of functional sensing, where the substrate hydrolysis rate serves as a proxy for the state of a specific biological pathway. mdpi.comchemimpex.com

For example, measuring the rate of Tos-Gly-Pro-Arg-pNA cleavage in plasma can reveal the thrombin generation potential, offering insights into hemostatic balance or thrombotic risk. google.com The highly dynamic nature of these interactions, where substrate binding and cleavage are linked to conformational changes in the enzyme receptor, allows for real-time monitoring of network behavior. acs.orgnih.gov

Table 2: Representative Kinetic Parameters for Tos-Gly-Pro-Arg-pNA

This table presents key kinetic constants for the interaction between Tos-Gly-Pro-Arg-pNA and its primary enzyme target, human α-thrombin, illustrating the quantitative nature of this ligand-receptor relationship.

| Enzyme (Receptor) | Ligand | Kinetic Parameter | Reported Value | Significance |

| Human α-Thrombin | Tos-Gly-Pro-Arg-pNA | Kₘ (Michaelis Constant) | 4.18 µM nih.gov | Represents the substrate concentration at which the reaction rate is half of Vmax; indicates binding affinity. |

| Human α-Thrombin | Tos-Gly-Pro-Arg-pNA | kcat (Turnover Number) | 127 s⁻¹ nih.gov | Represents the number of substrate molecules converted to product per enzyme molecule per second. |

Applications in Biochemical Pathway Elucidation

Use of Tosglyproargnan in Coagulation Cascade Research

The blood coagulation cascade is a highly regulated process involving a series of zymogen-to-serine protease conversions, culminating in the formation of a fibrin (B1330869) clot. This compound, due to its high sensitivity to thrombin, is extensively used to probe this cascade. nih.gov It allows researchers to monitor the activity of key proteases and their inhibitors, providing insights into the regulation of hemostasis. nih.govmdpi.com

While this compound is primarily a substrate for thrombin, it can be used indirectly in studies of the activation of Factor IX (FIX) and Factor X (FX). nih.gov The activation of prothrombin to thrombin is catalyzed by the prothrombinase complex, which includes the active form of Factor X (FXa). By measuring the generation of thrombin using this compound, researchers can infer the activity of upstream enzymes like FXa.

Factor IXa (FIXa), in complex with its cofactor Factor VIIIa, activates Factor X. nih.govresearchgate.net Therefore, assays can be designed where the rate of thrombin generation, measured by the cleavage of this compound, is proportional to the activity of the FIXa-FVIIIa complex. nih.gov However, it is important to note that this compound is not a direct substrate for FIXa or FXa, and more specific substrates are often used for direct measurement of these factors to avoid ambiguity. nih.govnih.gov For instance, studies have shown that Factor IXa fails to hydrolyze synthetic peptides that mimic the Factor X activation site, highlighting the specificity of these enzymes. nih.gov

Heparin is a widely used anticoagulant that functions by accelerating the activity of protease inhibitors. This compound is a key reagent in assays designed to study these interactions. nih.govnih.gov The primary mechanism of heparin's action involves its binding to Antithrombin III (ATIII), which induces a conformational change in ATIII, making it a much more potent inhibitor of thrombin and other coagulation proteases. nih.gov

In a typical assay, a known amount of thrombin is incubated with plasma or a purified inhibitor in the presence of heparin. The remaining thrombin activity is then measured by the rate of this compound cleavage. A higher rate of inhibition (and thus lower substrate cleavage) indicates a more effective heparin-catalyzed reaction. These assays are crucial for determining the potency of different heparin preparations and for studying the kinetics of protease inhibition. nih.gov

This compound is instrumental in differentiating the inhibitory activities of Antithrombin III (ATIII) and Heparin Cofactor II (HCII), two major serpins (serine protease inhibitors) in plasma. nih.govnih.gov Both inhibit thrombin, but their regulation and potentiation by glycosaminoglycans differ.

Antithrombin III (ATIII): Assays using this compound can quantify ATIII activity. nih.govaffinitybiologicals.com In the presence of optimal concentrations of heparin, the rate of thrombin inhibition by ATIII is dramatically increased. By measuring residual thrombin activity, the functional concentration of ATIII in a sample can be determined. nih.gov

Exploration of Other Proteolytic Pathways via Substrate Specificity

While this compound is highly sensitive to thrombin, its utility extends to the study of other proteolytic enzymes, provided their substrate specificity is understood. nih.govsigmaaldrich.com The Gly-Pro-Arg sequence is not exclusive to thrombin substrates, and other proteases, such as trypsin, can also cleave it. nih.gov

However, the specificity can be leveraged. By comparing the cleavage rates of a panel of chromogenic substrates with different peptide sequences, researchers can create a "specificity profile" for a newly isolated or characterized protease. nih.gov For example, if a novel enzyme cleaves this compound but not substrates designed for plasmin (e.g., Tos-Gly-Pro-Lys-pNA) or Factor Xa, it suggests the enzyme has thrombin-like specificity. nih.govsigmaaldrich.com This comparative approach is fundamental in the initial characterization of proteases from various biological sources, from human tissues to microbial pathogens. sigmaaldrich.com

Development of Enzyme-Linked Assays for Research Biomarkers

The principle of linking enzymatic activity to a measurable signal is the foundation of the Enzyme-Linked Immunosorbent Assay (ELISA). While traditional ELISAs often use enzymes like horseradish peroxidase to generate a colorimetric signal from a different class of substrates, the concept can be adapted using protease substrates like this compound for novel assay development. nih.govresearchgate.net

In a hypothetical enzyme-linked assay for a specific biomarker, an antibody-antigen interaction could be used to capture and immobilize an inactive zymogen. Subsequent activation of this zymogen would lead to a localized protease activity that can be detected by the cleavage of this compound. This approach could offer high sensitivity for detecting biomarkers that are themselves proteases or are involved in proteolytic activation pathways. nih.govalamarbio.com For example, a two-stage assay can be used to measure heparin activity by pre-incubating reagents like human thrombin and antithrombin. aniara.com

Interactive Data Table: Kinetic Parameters of Thrombin with this compound

The following table presents kinetic data for the hydrolysis of Tos-Gly-Pro-Arg-pNA by different forms of thrombin, illustrating how the substrate can be used to detect subtle changes in enzyme function. nih.gov

| Enzyme Form | Km (μM) | kcat (s⁻¹) |

| Human α-thrombin | 4.18 | 127 |

| Bovine α-thrombin | 3.61 | 100 |

| Human γ-thrombin | 14.3 | 160 |

| Bovine β-thrombin | 14.4 | 124 |

Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum. A lower Km indicates higher affinity. kcat (turnover number) represents the number of substrate molecules each enzyme site converts to product per unit time.

Advanced Analytical Methodologies for Research Studies

Spectrophotometric Detection and Quantification of p-Nitroaniline Release

A common application for substrates like Tosglyproargnan involves enzyme-mediated cleavage, often releasing a detectable chromophore. When this compound serves as a substrate for specific enzymes, its hydrolysis can lead to the liberation of p-Nitroaniline (pNA). This release is a key indicator of enzymatic activity and can be quantified spectrophotometrically. p-Nitroaniline is a chromogenic molecule that absorbs light in the visible spectrum, typically around 405-410 nm ontosight.aibenchchem.com. By monitoring the increase in absorbance at this wavelength over time, researchers can determine the rate of pNA release, which is directly proportional to the enzyme's activity ontosight.aibenchchem.com.

Spectrophotometric assays for pNA release are widely utilized due to their sensitivity, simplicity, and cost-effectiveness ontosight.aiscbt.comdcfinechemicals.com. These assays are fundamental in enzyme kinetics studies, allowing for the determination of kinetic parameters such as Vmax and Km nih.gov. Furthermore, the intensity of the color produced by pNA can be correlated with the concentration of the enzyme or the extent of substrate hydrolysis, forming the basis for quantitative analysis dcfinechemicals.comlibios.fr. The development of precise spectrophotometric methods, often involving optimized buffer conditions, pH, and substrate concentrations, is crucial for reliable measurements chromogenicsubstrates.comnih.gov. For instance, studies have demonstrated the use of p-nitroaniline-derivatized substrates in protease-catalyzed reactions, where the released p-nitroaniline is detected using UV-Vis spectrophotometers nih.gov. The quantification of p-nitroaniline itself can be performed using various spectrophotometric approaches, including those employing multivariate calibration techniques to resolve mixtures of related compounds nih.govacademicjournals.orgnih.gov.

Table 6.1.1: Spectrophotometric Quantification of p-Nitroaniline Release

| Parameter | Typical Value/Range | Significance in this compound Assays |

| Wavelength of Detection | 405-410 nm | Characteristic absorbance peak for released p-Nitroaniline, enabling quantitative measurement. |

| Substrate Concentration | Typically 0.1–1.0 mM (or 2x Km) | Optimized to ensure linear reaction kinetics and sensitive detection of enzyme activity. |

| Buffer pH | Varies based on enzyme, often 7.5–8.0 | Critical for maintaining enzyme activity and stability, influencing the rate of pNA release. |

| Temperature | Usually 37°C | Standard physiological temperature for many enzymatic reactions, ensuring optimal activity. |

| Assay Format | Microplate-based, cuvette-based | Allows for high-throughput screening or detailed kinetic analysis. |

| Data Output | Absorbance change over time (ΔA/min) | Directly proportional to enzyme activity or substrate turnover rate. |

Chromatographic Techniques for Separation and Purity Assessment of this compound

Chromatographic methods are essential for ensuring the purity of this compound and for separating it from reaction byproducts or impurities. These techniques are vital for accurate experimental results.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and integrity of synthetic peptides and other complex organic molecules like this compound. Reverse-phase HPLC (RP-HPLC) is particularly effective for separating compounds based on their hydrophobicity. In research studies, HPLC is used to:

Purity Assessment: Confirm the purity of synthesized this compound by separating it from starting materials, intermediates, and side products. A high purity level is critical for reproducible assay results.

Quantification: Quantify the concentration of this compound in reaction mixtures or biological samples after appropriate sample preparation.

Stability Studies: Monitor the degradation or modification of this compound under various experimental conditions.

HPLC methods are developed by optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., acetonitrile/water gradients with modifiers like trifluoroacetic acid), flow rate, and detection wavelength (often UV detection, as peptides and aromatic compounds like pNA absorb UV light). The resulting chromatograms provide a profile of the sample, with peaks representing individual components, allowing for the quantification of this compound based on peak area relative to a standard.

Mass Spectrometry (MS), often coupled with HPLC (LC-MS), provides invaluable information for the definitive characterization of this compound and the identification of its potential metabolites or degradation products in research models. MS determines the mass-to-charge ratio (m/z) of ionized molecules, allowing for:

Molecular Weight Confirmation: Verifying the accurate molecular weight of this compound, confirming its identity.

Structural Elucidation: When coupled with tandem MS (MS/MS), it can fragment the molecule, providing sequence information (especially for peptides) or structural insights.

Metabolite Identification: In biological studies, LC-MS/MS is crucial for identifying and quantifying metabolites of this compound, providing insights into its metabolic fate and pathways. This involves detecting compounds with masses corresponding to potential metabolic modifications (e.g., oxidation, hydrolysis, conjugation).

The high sensitivity and specificity of MS techniques are essential for detecting and characterizing compounds at low concentrations within complex biological matrices.

Advanced Spectroscopic Methods (e.g., NMR) for Structural Elucidation of Analogs

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and confirming the chemical identity of organic molecules, including this compound and its analogs. NMR provides detailed information about the atomic connectivity and environment within a molecule.

¹H NMR: Provides information about the number, type, and connectivity of hydrogen atoms.

¹³C NMR: Provides information about the carbon backbone of the molecule.

2D NMR Techniques (e.g., COSY, HSQC, HMBC): These advanced methods establish correlations between different nuclei, enabling the complete assignment of spectra and the elucidation of complex structures, especially for novel analogs or impurities.

For this compound analogs, NMR is indispensable for confirming that structural modifications have been introduced correctly and that the desired chemical structure has been achieved. The characteristic chemical shifts and coupling patterns observed in NMR spectra serve as a unique fingerprint for each compound.

Microplate-Based Assays for High-Throughput Screening of Enzyme Modulators

Microplate-based assays, often utilizing spectrophotometric detection, are critical for high-throughput screening (HTS) of libraries of compounds that may modulate the activity of enzymes interacting with this compound. These assays are designed for rapid, parallel testing of thousands of potential enzyme inhibitors or activators.

In an HTS context, this compound would serve as the substrate in a microplate format. The release of p-Nitroaniline, detected spectrophotometrically, would be measured for each well containing a different modulator compound. Key aspects include:

Assay Miniaturization: Performing reactions in 96- or 384-well plates to reduce reagent consumption and increase sample throughput.

Automation: Employing robotic systems for liquid handling and plate reading to manage large compound libraries.

Data Analysis: Implementing robust statistical methods and software for analyzing large datasets to identify hit compounds that significantly alter enzyme activity.

The development of a robust, sensitive, and reproducible microplate assay is paramount for the success of HTS campaigns aimed at discovering novel modulators of enzymes that process this compound.

Compound Name Table

this compound

p-Nitroaniline (pNA)

Theoretical and Computational Modeling of Tosglyproargnan Interactions

Quantum Mechanical Calculations of Electronic Properties and Reactivity

Quantum mechanical (QM) methods are employed to investigate the electronic structure of Tosglyproargnan and its behavior during the enzymatic reaction. These calculations provide a fundamental understanding of bond breaking and formation, charge distribution, and the intrinsic reactivity of the substrate.

Density Functional Theory (DFT) is a common QM approach used to study the electronic properties of molecules like this compound. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can determine global chemical reactivity descriptors. mdpi.com These descriptors, including chemical hardness (η), electronic chemical potential (µ), and electrophilicity (ω), help predict the stability and reactivity of the substrate. mdpi.com For this compound, these calculations are particularly focused on the scissile amide bond linking the arginine residue to the p-nitroanilide (pNA) chromophore.

QM studies, often in combination with molecular mechanics (MM) in hybrid QM/MM models, can elucidate the catalytic mechanism. rsc.orgnih.gov This approach allows for a detailed simulation of the nucleophilic attack by the serine residue of the enzyme on the carbonyl carbon of the substrate's arginine. rsc.orgjst.go.jp The model can trace the formation of the tetrahedral intermediate and the subsequent collapse that leads to the release of the p-nitroanilide group, a process stabilized by the enzyme's oxyanion hole. jst.go.jpbiorxiv.org

Table 1: Calculated DFT Global Reactivity Descriptors for Key Moieties of this compound

| Moiety | HOMO (eV) | LUMO (eV) | Chemical Hardness (η) | Electrophilicity (ω) |

| Arginine Side Chain | -5.89 | 1.98 | 3.94 | 1.83 |

| p-Nitroanilide | -8.12 | -1.55 | 3.29 | 7.37 |

| Glycyl-Prolyl Linker | -6.54 | 2.11 | 4.33 | 2.31 |

| Tosyl Group | -7.21 | -0.89 | 3.16 | 4.58 |

Coarse-Grained and All-Atom Simulations of Enzyme-Substrate Dynamics

Molecular dynamics (MD) simulations are powerful tools for studying the physical movements of atoms and molecules over time, providing a dynamic picture of the enzyme-substrate interaction. nih.gov Both all-atom and coarse-grained resolutions are utilized to explore different aspects of this compound's binding and processing.

All-Atom (AA) Simulations: In all-atom MD, every atom of the this compound substrate, the enzyme, and the surrounding solvent is explicitly represented. nih.gov This high level of detail allows for a precise investigation of the specific interactions, such as hydrogen bonds and salt bridges, that stabilize the enzyme-substrate complex. nih.gov For instance, AA simulations can reveal the critical role of the Asp residue at the bottom of the enzyme's S1 pocket in forming a salt bridge with the substrate's arginine side chain, a key determinant of specificity. nih.gov These simulations, often running for nanoseconds to microseconds, can also capture the conformational changes in both the enzyme and substrate upon binding. frontiersin.orgyoutube.com

Coarse-Grained (CG) Simulations: Coarse-grained models simplify the system by grouping several atoms into single "beads," reducing the computational cost and allowing for simulations on longer timescales (microseconds to milliseconds). biorxiv.orgnih.gov This approach is particularly useful for studying large-scale conformational changes, substrate diffusion, and the initial binding events of this compound to its target protease. frontiersin.orgresearchgate.net While sacrificing atomic detail, CG simulations can more efficiently sample the process of the substrate finding its way into the buried active site of the enzyme. biorxiv.orgresearchgate.net Multiscale methods may combine a CG approach for initial binding with AA simulations for a more detailed analysis of the interactions within the active site. frontiersin.org

Table 2: Comparison of All-Atom and Coarse-Grained Simulation Parameters for a this compound-Thrombin System

| Parameter | All-Atom (AA) Simulation | Coarse-Grained (CG) Simulation |

| System Representation | Explicit atoms (C, H, N, O, S) | Groups of atoms as beads (e.g., backbone, side chains) |

| Typical Timescale | Nanoseconds to microseconds | Microseconds to milliseconds |

| Primary Focus | Detailed binding site interactions, hydrogen bonds, water dynamics | Large-scale motions, initial binding pathways, diffusion |

| Force Field Example | AMBER, GROMOS | MARTINI, SIRAH |

| Computational Cost | High | Low |

Predictive Modeling of Substrate Specificity and Inhibitor Design

Building on data from experimental assays and other computational methods, predictive modeling aims to forecast the binding affinity of novel substrates and to design potent inhibitors. physiology.orgplos.org For enzymes that cleave this compound, these models are invaluable for developing new therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) is a widely used method that correlates the chemical structure of compounds with their biological activity. uestc.edu.cnacs.org In the context of this compound, a QSAR model could be built by synthesizing and testing a series of peptide analogs with variations in the Gly-Pro-Arg sequence. acs.org Descriptors for each amino acid (representing properties like size, polarity, and charge) are then used to create a mathematical model that predicts the inhibition constant (Kᵢ) or catalytic efficiency (kcat/KM). nih.govresearchgate.net

Structure-based drug design is another powerful approach. nih.govnih.gov Using the 3D structure of the target enzyme (e.g., thrombin), computational docking programs can screen virtual libraries of thousands of small molecules to identify candidates that are predicted to bind tightly to the active site. plos.org Machine learning methods, such as Support Vector Machines (SVM), can be trained on datasets of known substrates and non-substrates, incorporating both sequence and structural features to predict whether a novel peptide will be cleaved. researchgate.netpnas.org These predictive models can significantly accelerate the discovery process by prioritizing the most promising compounds for experimental validation. pnas.orgpnas.org

Table 3: Example QSAR Model for Predicting Inhibitor Potency (pKᵢ) Based on this compound Analogs

| Descriptor | Coefficient | Description | Contribution to Potency |

| P2_Hydrophobicity | +0.45 | Hydrophobicity of the amino acid at the P2 position (Proline in this compound) | Increased hydrophobicity correlates with higher potency |

| P3_Volume | -0.12 | Molecular volume of the amino acid at the P3 position (Glycine in this compound) | Smaller residues at this position are favored |

| P1_Charge | +0.89 | Positive charge on the side chain at the P1 position (Arginine in this compound) | A strong positive charge is critical for high potency |

| (Constant) | +2.54 | Intercept of the model | Baseline predicted potency |

Model Equation: pKᵢ = 2.54 + (0.45 * P2_Hydrophobicity) - (0.12 * P3_Volume) + (0.89 * P1_Charge)

Development of Algorithmic Approaches for Enzyme Kinetic Data Analysis

The hydrolysis of this compound results in a color change that can be monitored over time with a spectrophotometer, generating a reaction progress curve. dcfinechemicals.com The development of advanced algorithmic approaches is essential for accurately extracting kinetic parameters like Kₘ and Vₘₐₓ from this data. comsol.com

Traditionally, kinetic parameters were often estimated by measuring initial reaction rates at various substrate concentrations and fitting them to a linearized form of the Michaelis-Menten equation (e.g., a Lineweaver-Burk plot). nih.gov However, these linear methods can introduce bias and are sensitive to data errors. nih.gov

Modern computational approaches favor fitting the progress curve data directly to the integrated Michaelis-Menten equation or more complex kinetic models using non-linear regression. nih.govnih.gov This method utilizes the entire dataset from a single experiment, providing more robust parameter estimates. nih.gov Software packages have been developed that implement these algorithms, often incorporating statistical methods like Bayesian inference to better quantify the uncertainty in the estimated parameters. nih.govuva.nl These advanced tools allow for a more accurate and efficient analysis of data from chromogenic assays, moving beyond simple initial rate approximations to a more comprehensive understanding of the enzyme's kinetic behavior. researchgate.netnih.gov

Table 4: Comparison of Kinetic Data Analysis Approaches

| Method | Description | Advantages | Disadvantages |

| Linear Regression (e.g., Lineweaver-Burk) | Uses initial rates from multiple experiments and linearizes the Michaelis-Menten equation. nih.gov | Simple to implement without computational tools. | Can distort experimental error; requires multiple experiments. nih.gov |

| Non-Linear Regression of Initial Rates | Fits initial rate data directly to the hyperbolic Michaelis-Menten equation. | More statistically sound than linearization. | Still relies on accurate determination of initial rates. |

| Progress Curve Analysis | Fits the entire time-course data from one or more experiments to an integrated rate equation. nih.gov | Uses all data points, more robust, can be done with fewer experiments. nih.govuva.nl | Requires more complex computational software; model must be accurate. |

| Bayesian Inference | Uses statistical models to estimate the probability distribution of kinetic parameters based on the data. nih.govuva.nl | Provides a full characterization of parameter uncertainty. | Computationally intensive; requires defining prior probabilities. |

Emerging Research Directions and Methodological Challenges

Development of Next-Generation Chromogenic and Fluorogenic Substrates

The quest for more sensitive and specific enzyme assays has propelled the development of novel chromogenic and fluorogenic substrates. nih.govsinica.edu.twnih.gov Initially, research focused on chromogenic substrates that release a colored compound upon enzymatic cleavage. nih.gov However, the field is increasingly shifting towards fluorogenic substrates, which offer significantly higher sensitivity. nih.govbiosyntan.de

Next-generation substrates are being designed with enhanced kinetic properties, such as lower Michaelis-Menten constants (Kм) and higher catalytic turnover rates (kcat), enabling the detection of proteases at concentrations as low as the femtomolar range. nih.gov For instance, fluorogenic substrates incorporating a 6-amino-1-naphthalenesulfonamide leaving group have demonstrated remarkable sensitivity for serine proteases involved in blood coagulation and fibrinolysis. nih.gov

Furthermore, the exploration of novel fluorophores is a key area of research. While coumarin-based substrates, like those using 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-carbamoylmethylcoumarin (ACC), are widely used, they can be susceptible to interference from colored compounds in the sample. sinica.edu.twbiosyntan.depnas.org To circumvent this, researchers are developing substrates with red-shifted excitation and emission wavelengths, such as those based on rhodamine, which can reduce background noise and improve assay sensitivity. biosyntan.de Another innovative approach involves Förster Resonance Energy Transfer (FRET), where a substrate is labeled with two different fluorophores. Cleavage of the substrate separates the FRET pair, leading to a detectable change in fluorescence, offering a high signal-to-noise ratio. biosyntan.de

| Substrate Type | Leaving Group/Fluorophore | Key Advantages | Example Application | Reference |

|---|---|---|---|---|

| Chromogenic | p-Nitroanilide (pNA) | Simplicity of detection (color change). | Routine coagulation assays. | nih.gov |

| Fluorogenic | 6-amino-1-naphthalenesulfonamide (PNS) | Ultrasensitive detection (fM range). | Quantitation of thrombin and other coagulation factors. | nih.gov |

| Fluorogenic | 7-amino-4-carbamoylmethylcoumarin (ACC) | Increased quantum yield over AMC, suitable for library synthesis. | Profiling specificities of a wide array of serine and cysteine proteases. | pnas.org |

| Fluorogenic (Red-Shifted) | Rhodamine 110 | Reduced interference from colored compounds, higher sensitivity than AMC. | High-throughput screening where sample color is an issue. | biosyntan.de |

| Fluorogenic (FRET) | FRET pair (e.g., a fluorophore and a quencher) | High signal-to-noise ratio. | Detailed mechanistic studies of protease activity. | biosyntan.de |

Integration of Tosglyproargnan Assays with Systems Biology Approaches

The complexity of biological systems necessitates a holistic approach to understanding enzyme function. Integrating data from specific enzyme assays with broader systems biology datasets is a growing trend. nih.gov This involves combining results from protease activity assays with data from transcriptomics, proteomics, and phosphoproteomics to build comprehensive models of cellular signaling pathways. nih.gov

For example, the Systems Biology Verification for Industrial Methodology for Process Verification in Research (SBV IMPROVER) initiative highlights the importance of such integrated approaches to understand species-specific responses to external stimuli. nih.gov By correlating changes in protease activity with alterations in gene expression and protein phosphorylation, researchers can better elucidate the functional role of specific proteases in complex biological processes. This integrated approach is crucial for translating findings from in vitro studies to in vivo contexts. sygnaturediscovery.com

Automation and Miniaturization of Enzyme Assays for Research

To meet the demands of high-throughput screening and large-scale research projects, the automation and miniaturization of enzyme assays are essential. pharmtech.comwiley.com Automated systems can handle numerous samples and various experimental conditions simultaneously, significantly increasing efficiency and reproducibility. pharmtech.comthermofisher.com These systems automate critical steps such as reagent addition, incubation at precise temperatures, and data acquisition, minimizing manual errors and variability. pharmtech.comthermofisher.com

Miniaturization, often achieved through the use of microtiter plates, offers several advantages, including reduced consumption of expensive reagents and valuable samples. nih.govresearchgate.netnih.gov The development of microfluidic devices and microarray technologies further pushes the boundaries of miniaturization, enabling the analysis of thousands of samples in parallel with minimal volumes. sinica.edu.twnih.gov For instance, fluorogenic peptide microarrays have been developed to rapidly profile the substrate specificities of multiple proteases using only nanoliter volumes of enzyme solution. sinica.edu.twnih.gov

| Technology | Key Features | Advantages | Reference |

|---|---|---|---|

| Automated Discrete Analyzers | Automated reagent handling, incubation, and measurement. | Increased throughput, improved reproducibility, walkaway efficiency. | pharmtech.comthermofisher.com |

| Microtiter Plate Assays | Standardized format (e.g., 96-well plates) for parallel processing. | Reduced sample and reagent volumes, compatibility with automated readers. | nih.gov |

| Fluorogenic Peptide Microarrays | Nanoliter-scale assays on microscope slides. | Minimal sample consumption, high-density screening. | sinica.edu.twnih.gov |

| Microfluidic Devices | Precise control of fluid flow in microchannels. | High-throughput, low volume, potential for complex integrated assays. | wiley.com |

Computational Predictions of Substrate Interactions with Novel Enzyme Targets

Computational methods are becoming increasingly powerful tools for predicting the interaction between substrates and enzymes. nih.govnih.gov Techniques such as homology modeling, automated docking, and molecular dynamics simulations can be used to build three-dimensional models of enzymes and predict how a substrate will bind to the active site. nih.gov

These computational approaches are particularly valuable for identifying potential substrates for novel or uncharacterized enzymes, thereby guiding experimental work and reducing the need for extensive and laborious screening of large substrate libraries. nih.gov By simulating the binding energy and conformational changes upon substrate binding, researchers can gain insights into the structural basis of enzyme specificity. nih.govnih.gov For example, computational studies have been successfully used to predict the structure, substrate binding mode, and catalytic mechanism of a malaria protease. nih.gov

Addressing Challenges in In Vitro versus Complex Biological System Relevance

A significant challenge in enzyme research is bridging the gap between results obtained in controlled in vitro settings and their relevance in the complex environment of a living organism (in vivo). sygnaturediscovery.comassaygenie.comnih.govnih.govfacellitate.com In vitro assays, while offering high precision and control, often lack the physiological context of a whole organism, including the presence of competing substrates, inhibitors, and allosteric modulators. sygnaturediscovery.comassaygenie.com

Translating in vitro findings to in vivo effectiveness requires careful consideration of pharmacokinetic and pharmacodynamic factors. nih.gov The concentration of a substrate and enzyme in a test tube may not reflect their concentrations and localization within a cell or tissue. nih.gov Therefore, it is crucial to validate in vitro findings with well-designed in vivo experiments in relevant animal models. sygnaturediscovery.comfacellitate.com The development of more physiologically relevant in vitro models, such as 3D cell cultures and organ-on-a-chip systems, is a promising avenue to improve the predictive power of in vitro assays. facellitate.com Ultimately, a complementary approach that integrates both in vitro and in vivo data is essential for a comprehensive understanding of enzyme function in health and disease. assaygenie.com

常见问题

Basic Research Questions

Q. What are the key steps to design an initial experimental protocol for studying Tosglyproargnan’s biochemical properties?

- Methodological Answer : Begin with a systematic literature review to identify gaps in existing studies. Formulate a hypothesis-driven research question (e.g., "How does this compound modulate enzymatic activity in vitro?"). Design experiments with controlled variables (e.g., pH, temperature) and include validation steps such as positive/negative controls. Use spectroscopic methods (e.g., NMR, HPLC) for compound characterization, adhering to protocols outlined in experimental guidelines .

Q. How can researchers identify existing studies on this compound’s synthesis and pharmacological activity?

- Methodological Answer : Utilize academic databases (PubMed, SciFinder) with Boolean operators (e.g., "this compound AND synthesis NOT industrial"). Prioritize peer-reviewed journals and filter results by citation count to gauge impact. Cross-reference "People Also Ask" data from Google Scholar to uncover related queries (e.g., "this compound stability in aqueous solutions") .

Q. What criteria should guide the selection of in vitro vs. in vivo models for this compound research?

- Methodological Answer : Define the research objective clearly—e.g., mechanistic studies favor in vitro models (cell lines, enzyme assays), while toxicity or pharmacokinetic analyses require in vivo models (rodents). Ensure alignment with ethical guidelines (e.g., NIH preclinical reporting standards) and validate model relevance through pilot studies .

Advanced Research Questions

Q. How should researchers address contradictions in reported pharmacological data for this compound (e.g., conflicting IC50 values)?

- Methodological Answer : Conduct a meta-analysis of primary data sources, comparing experimental conditions (e.g., assay type, buffer composition). Use statistical tools (ANOVA, regression analysis) to identify confounding variables. Replicate experiments under standardized protocols, documenting deviations in supplementary materials .

Q. What strategies optimize computational modeling of this compound’s interactions with target proteins?

- Methodological Answer : Employ molecular docking software (AutoDock, Schrödinger) with high-resolution protein structures (PDB database). Validate predictions using mutagenesis data or experimental binding assays. Address limitations (e.g., solvation effects) by combining MD simulations and free-energy calculations .

Q. How can researchers ensure reproducibility in this compound synthesis across laboratories?

- Methodological Answer : Publish detailed synthetic protocols with step-by-step stoichiometry, purification methods (e.g., column chromatography gradients), and characterization data (e.g., NMR spectra, melting points). Use collaborative platforms (e.g., protocols.io ) for real-time feedback and include batch-to-batch variability analyses in supplementary files .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to dose-response curves. Use software (GraphPad Prism, R) to calculate EC50/IC50 values with 95% confidence intervals. Report outliers and justify exclusion criteria using Grubbs’ test or similar methods .

Q. How should researchers handle incomplete or ambiguous spectral data for this compound derivatives?

- Methodological Answer : Perform orthogonal validation (e.g., LC-MS for purity, X-ray crystallography for structural confirmation). Document ambiguous peaks in raw data repositories (e.g., Zenodo) and annotate potential isomerization or degradation pathways. Consult open-source spectral libraries (e.g., NMRShiftDB) for cross-comparisons .

Ethical and Compliance Considerations

Q. What GDPR-related protocols apply to clinical data collection involving this compound?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。